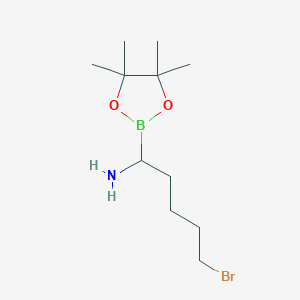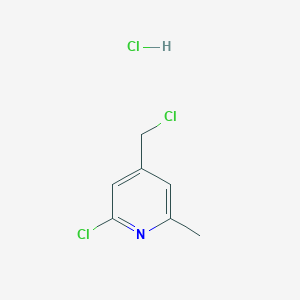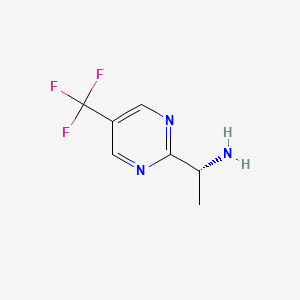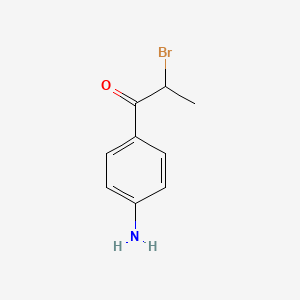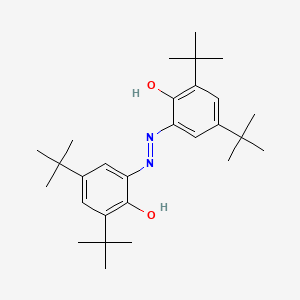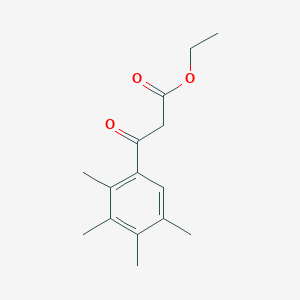
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common method includes:
Iodination: The starting material, 1,3-dimethoxybenzene, is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the para position relative to the methoxy groups.
Fluoromethylation: The iodinated intermediate is then subjected to a fluoromethylation reaction using a fluoromethylating agent like fluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene involves its reactivity due to the presence of electron-donating methoxy groups and electron-withdrawing iodo and fluoromethyl groups. These substituents influence the compound’s behavior in electrophilic and nucleophilic reactions, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethyl group, making it less versatile in certain reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene: Similar structure but with different positioning of the substituents, affecting its chemical properties.
Uniqueness
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which provides a balance of electron-donating and electron-withdrawing effects. This makes it particularly useful in a wide range of synthetic applications, from pharmaceuticals to specialty chemicals .
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
3-(fluoromethyl)-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
OFRMLXNPMARFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)OC)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


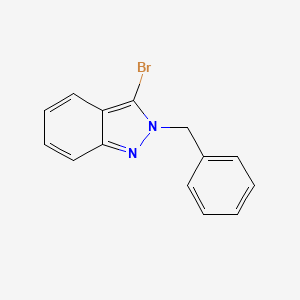
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
